molecular formula C13H19BrN2O2 B578092 tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate CAS No. 1280786-95-9

tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate

Cat. No.: B578092
CAS No.: 1280786-95-9
M. Wt: 315.211
InChI Key: VZDUUOKOSIHTEL-UHFFFAOYSA-N
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Description

Tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate is a useful research compound. Its molecular formula is C13H19BrN2O2 and its molecular weight is 315.211. The purity is usually 95%.
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Biological Activity

Introduction

tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Characterized by the presence of a bromine atom in the pyridine ring and a tert-butyl carbamate group, this compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20BrN3O2. Its structure includes:

  • A pyridine ring with a bromine substituent at the 5-position.
  • A tert-butyl group enhancing lipophilicity and stability.
  • A propyl chain connected to the carbamate functional group.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC13H20BrN3O2
Molecular Weight300.22 g/mol
Functional GroupsPyridine, Carbamate, Alkyl
Key SubstituentsBromine (5-position), Tert-butyl

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 0.015 mg/mL for resistant strains, showcasing its potential as a therapeutic agent against resistant infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary results from cell line studies suggest that it induces apoptosis in cancer cells, particularly in breast cancer models.

Case Study: Apoptosis Induction

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : The bromine atom and the carbamate moiety are believed to interact with active sites of enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Disruption of Membrane Integrity : The lipophilic nature of the tert-butyl group enhances membrane permeability, allowing the compound to disrupt bacterial membranes effectively.
  • Signal Pathway Modulation : In cancer cells, it appears to modulate pathways associated with apoptosis and cell cycle regulation.
MechanismDescription
Enzyme InhibitionTargets enzymes critical for cell wall synthesis
Membrane DisruptionAlters membrane integrity leading to cell death
Signal Pathway ModulationInfluences apoptosis-related signaling pathways

Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-5-8-16(12(17)18-13(2,3)4)11-7-6-10(14)9-15-11/h6-7,9H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDUUOKOSIHTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682495
Record name tert-Butyl (5-bromopyridin-2-yl)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-95-9
Record name Carbamic acid, N-(5-bromo-2-pyridinyl)-N-propyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-bromopyridin-2-yl)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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